molecular formula C14H24BN3O4 B13573936 tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B13573936
M. Wt: 309.17 g/mol
InChI Key: VDJQNBGPZJUGMY-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate: is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a five-membered ring with three carbon atoms. The presence of the tert-butyl group and the triazole ring adds to its chemical versatility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic ester group. These reactions often involve the replacement of the boron atom with other functional groups.

    Suzuki-Miyaura Cross-Coupling Reaction: This is one of the most common reactions involving this compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Dehydrating Agents: Used in the synthesis of the compound from its carboxylic acid precursor.

Major Products:

    Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.

    Substituted Triazoles: Formed through substitution reactions.

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate

Uniqueness: The uniqueness of tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole-4-carboxylate lies in its triazole ring, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex organic molecules and materials .

Properties

Molecular Formula

C14H24BN3O4

Molecular Weight

309.17 g/mol

IUPAC Name

tert-butyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole-4-carboxylate

InChI

InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)9-10(17-18(8)16-9)15-21-13(4,5)14(6,7)22-15/h1-8H3

InChI Key

VDJQNBGPZJUGMY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2C(=O)OC(C)(C)C)C

Origin of Product

United States

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